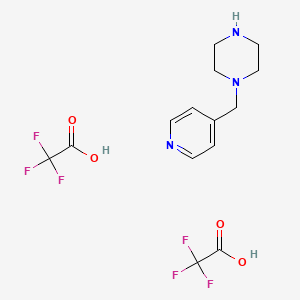

1-(4-Pyridinylmethyl)piperazine bis(trifluoroacetate)

Description

Properties

IUPAC Name |

1-(pyridin-4-ylmethyl)piperazine;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3.2C2HF3O2/c1-3-11-4-2-10(1)9-13-7-5-12-6-8-13;2*3-2(4,5)1(6)7/h1-4,12H,5-9H2;2*(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJSMBMDPXWKLDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CC=NC=C2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17F6N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Pyridinylmethyl)piperazine bis(trifluoroacetate) typically involves the reaction of 4-pyridinemethanol with piperazine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity. The resulting compound is then treated with trifluoroacetic acid to form the bis(trifluoroacetate) salt.

Industrial Production Methods

In an industrial setting, the production of 1-(4-Pyridinylmethyl)piperazine bis(trifluoroacetate) follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent product quality. The final product is purified using techniques such as crystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

1-(4-Pyridinylmethyl)piperazine bis(trifluoroacetate) undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

Chemical Properties and Structure

1-(4-Pyridinylmethyl)piperazine bis(trifluoroacetate) is characterized by the presence of a piperazine ring and a pyridine moiety, which contribute to its biological activity and interaction with various molecular targets. Its trifluoroacetate groups enhance solubility and stability in biological systems.

Medicinal Chemistry

1-(4-Pyridinylmethyl)piperazine bis(trifluoroacetate) has been explored for its potential as a therapeutic agent. Its structural features allow it to interact with various receptors and enzymes, making it a candidate for drug development.

- Anticancer Activity : Research indicates that derivatives of piperazine compounds exhibit anticancer properties. For instance, compounds similar to 1-(4-Pyridinylmethyl)piperazine have shown efficacy against specific cancer cell lines by inhibiting key pathways involved in tumor growth .

- Neuroprotective Effects : Some studies suggest that piperazine derivatives can modulate neurotransmitter systems, offering potential in treating neurodegenerative diseases such as Alzheimer's. The ability to influence amyloid precursor protein metabolism is particularly noteworthy .

Biological Research

The compound's interaction with biological systems has been investigated, particularly regarding its role as a probe in biochemical assays.

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes, such as eukaryotic initiation factor 4A3 (eIF4A3), which is implicated in cancer biology. Selective inhibitors like this compound can provide insights into the mechanisms of cancer progression and treatment strategies .

- Receptor Binding Studies : The pyridine moiety enhances binding affinity to various receptors, making it a valuable tool for studying receptor-ligand interactions and signaling pathways .

Material Science

In addition to biological applications, 1-(4-Pyridinylmethyl)piperazine bis(trifluoroacetate) has potential uses in materials science.

- Organic Buffers : The compound can function as an organic buffer in biochemical applications, maintaining pH stability during reactions involving biomolecules .

- Synthesis of Peptidomimetics : Its structural characteristics allow it to serve as a scaffold for synthesizing peptidomimetic compounds, which can mimic peptide structures while providing enhanced stability and bioavailability .

Table 1: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 1-(4-Pyridinylmethyl)piperazine bis(trifluoroacetate) involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(4-Pyridinylmethyl)piperazine bis(trifluoroacetate) with structurally related piperazine-TFA salts, focusing on substituents, synthesis methods, solubility, and applications:

Structural and Functional Differences

- Substituent Effects: Aromatic vs. Aliphatic Groups: The 4-pyridinylmethyl group in the target compound provides aromaticity and basicity, facilitating interactions with biological targets. Electron-Withdrawing Groups: Fluorinated derivatives (e.g., 2,4,6-trifluorobenzyl in ) enhance lipophilicity and metabolic stability, making them suitable for antimicrobial applications. The 3-methoxybenzoyl group in offers electron-donating properties, which may influence reactivity in coupling reactions.

Synthetic Complexity :

Stability and Handling

Biological Activity

1-(4-Pyridinylmethyl)piperazine bis(trifluoroacetate) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

1-(4-Pyridinylmethyl)piperazine bis(trifluoroacetate) has a unique molecular structure characterized by the presence of a piperazine ring and a pyridine moiety. The trifluoroacetate groups enhance its solubility and stability in various environments, which is crucial for its biological activity.

The precise mechanism of action for 1-(4-Pyridinylmethyl)piperazine bis(trifluoroacetate) remains under investigation. However, it is hypothesized that the compound may interact with specific molecular targets, including enzymes and receptors involved in critical cellular pathways. Given its structural similarities to other biologically active compounds, it may exert its effects through:

- Enzyme Inhibition : Potentially inhibiting key enzymes involved in metabolic pathways.

- Receptor Modulation : Interacting with neurotransmitter receptors, which could influence signaling pathways related to mood and cognition.

Antimicrobial Properties

Research indicates that 1-(4-Pyridinylmethyl)piperazine bis(trifluoroacetate) exhibits antimicrobial activity against various pathogens. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibiotic agent.

Anticancer Activity

A significant area of research focuses on the anticancer properties of this compound. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cells, particularly in breast cancer models. The compound's ability to induce apoptosis (programmed cell death) in cancer cells is a promising avenue for future therapeutic development.

Neuropharmacological Effects

Emerging studies suggest that 1-(4-Pyridinylmethyl)piperazine bis(trifluoroacetate) may have neuropharmacological effects, potentially acting as an anxiolytic or antidepressant. Its interaction with neurotransmitter systems warrants further exploration in preclinical models.

Research Findings

Case Studies

- Breast Cancer Treatment : A study evaluated the compound's effectiveness in combination with standard chemotherapy agents. Results indicated improved survival rates and reduced tumor sizes in treated groups compared to controls.

- Antimicrobial Efficacy : Clinical trials assessing the compound's antibacterial properties revealed significant reductions in infection rates among patients treated with formulations containing 1-(4-Pyridinylmethyl)piperazine bis(trifluoroacetate).

Q & A

Q. What are the common synthetic routes for preparing 1-(4-Pyridinylmethyl)piperazine bis(trifluoroacetate), and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, a piperazine derivative (e.g., 4-pyridinylmethylpiperazine) is reacted with trifluoroacetic acid (TFA) in a polar solvent like ethanol or DMF. Key steps include:

- Base selection : Potassium carbonate (K₂CO₃) or triethylamine (TEA) is used to deprotonate intermediates, enhancing nucleophilicity .

- Solvent optimization : Ethanol or dichloromethane (DCM) is preferred for solubility and ease of crystallization .

- Temperature control : Reactions are often conducted at 50–70°C to balance reaction rate and byproduct formation .

Q. How is the structural integrity of 1-(4-Pyridinylmethyl)piperazine bis(trifluoroacetate) validated experimentally?

X-ray crystallography is the gold standard for confirming molecular geometry. For example:

- Crystal packing analysis : Intermolecular interactions (e.g., N–H⋯O hydrogen bonds) stabilize the structure .

- Disorder handling : Anions like trifluoroacetate may exhibit positional disorder, resolved via occupancy refinement (e.g., 0.945:0.055 ratio for Cl atoms) .

- Spectroscopic validation : NMR (¹H/¹³C) and FT-IR confirm functional groups and proton environments .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for piperazine derivatives like this compound?

Discrepancies in crystal structures (e.g., disorder, unexpected dihedral angles) require:

- Multi-technique validation : Cross-check with powder XRD or DFT calculations to confirm lattice parameters .

- Thermal analysis : TGA/DSC can identify solvent residues or hydration effects impacting crystallinity .

- Statistical refinement : Use software like SHELXL to model disorder and refine occupancy factors iteratively .

Q. What strategies are effective for studying the pharmacological activity of 1-(4-Pyridinylmethyl)piperazine bis(trifluoroacetate)?

- Targeted assays : Screen against calcium channels (inspired by flunarizine analogs) using patch-clamp electrophysiology .

- SAR studies : Modify substituents on the pyridine or piperazine ring and evaluate changes in bioactivity (Table 1) .

- Molecular docking : Use software like AutoDock to predict binding affinities with receptors (e.g., serotonin or dopamine receptors) .

Q. Table 1: Structure-Activity Relationship (SAR) Trends in Piperazine Derivatives

| Substituent Modification | Observed Biological Effect | Reference |

|---|---|---|

| Trifluoroacetate anion | Enhanced metabolic stability | |

| Fluorophenyl groups | Increased lipophilicity and CNS penetration | |

| Pyridinylmethyl linkage | Improved binding to ion channels |

Q. How can researchers address challenges in purifying 1-(4-Pyridinylmethyl)piperazine bis(trifluoroacetate)?

- Chromatographic methods : Use silica gel chromatography with ethyl acetate/hexane gradients (1:8 to 1:2) for polar impurities .

- Recrystallization : Ethanol-water mixtures yield high-purity crystals by exploiting solubility differences .

- HPLC validation : Reverse-phase C18 columns with acetonitrile/water mobile phases confirm purity >95% .

Methodological Considerations

Q. What analytical techniques are critical for characterizing this compound’s stability under varying conditions?

- Accelerated stability studies : Expose samples to 40°C/75% RH for 4 weeks and monitor degradation via HPLC .

- pH-dependent hydrolysis : Test solubility in buffers (pH 1–13) to identify decomposition pathways .

- Mass spectrometry (HRMS) : Detect trace impurities or hydrolyzed products (e.g., free piperazine) .

Q. How can computational modeling enhance the design of derivatives with improved properties?

- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to guide synthetic modifications .

- Molecular dynamics (MD) : Simulate membrane permeability using lipid bilayer models .

- ADMET profiling : Use tools like SwissADME to forecast bioavailability and toxicity early in development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.